

# 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide chemical properties and stability

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## Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

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An In-depth Technical Guide on the Chemical Properties and Stability of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and the broader benzimidazole class is included to provide a thorough understanding.

## Chemical Properties

**2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** is a heterocyclic organic compound featuring a benzimidazole core substituted with a hydroxyphenyl group at the 2-position and a carboxamide group at the 4-position. Its chemical identity is well-established.<sup>[1]</sup>

Table 1: Summary of Chemical and Physical Properties

| Property          | Value  | Source             |
|-------------------|--|--------------------|
| IUPAC Name        | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide   | PubChem[1]         |
| Synonyms          | NU 1085, 1H-Benzimidazole-7-carboxamide, 2-(4-hydroxyphenyl)-  | PubChem[1]         |
| CAS Number        | 188106-83-4  | ChemicalBook[2]    |
| Molecular Formula | C <sub>14</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>  | PubChem[1]         |
| Molecular Weight  | 253.26 g/mol   | PubChem[1]         |
| Melting Point     | >300 °C (Predicted for a related aldehyde)   | ChemicalBook[3][4] |
| Boiling Point     | 529.6±56.0 °C (Predicted for a related aldehyde)   | ChemicalBook[3][4] |
| Density           | 1.397±0.06 g/cm <sup>3</sup> (Predicted for a related aldehyde)  | ChemicalBook[3][4] |
| pKa               | 9.20±0.15 (Predicted for a related aldehyde)   | ChemicalBook[3]    |
| Solubility        | Sparingly soluble in ether; practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis.[5] | PubChem[5]         |

Note: Experimental data for the melting point, boiling point, density, and pKa of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** are not readily available. The provided values are predictions for the closely related compound 1H-Benzimidazole-6-carboxaldehyde, 2-(4-hydroxyphenyl)- and should be considered as estimates. The solubility data is for the parent compound, benzimidazole, and is likely to be similar for its derivatives.

## Chemical Stability

The stability of benzimidazole derivatives is influenced by factors such as substitution patterns and environmental conditions.

**Thermal Stability:** Benzimidazole-based polymers are known for their high thermal stability.[6] Theoretical studies on benzimidazole derivatives indicate that the conjugation of substituents is a crucial factor for thermal stability.[7] It is also suggested that the introduction of methyl groups can increase thermal stability, while nitro groups may decrease it.[7] For the broader class of benzimidazole anthelmintics, stability in solid form has been observed at temperatures up to 50°C.[8]

**Photostability:** Benzimidazole derivatives can exhibit photosensitivity. Studies on arylazobenzimidazoles show that they can undergo photoisomerization under visible light.[9] [10] Research on several benzimidazole anthelmintics has demonstrated high photosensitivity when in solution, while they remain relatively stable in solid form.[8] It is therefore recommended to protect solutions of **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide** from light.

**Oxidative and Hydrolytic Stability:** Comprehensive stability studies on various benzimidazole drug residues have been conducted, evaluating their stability under different storage conditions in biological matrices.[11] The primary degradation pathways for some benzimidazoles involve hydrolysis of carbamate groups.[8] Given the presence of a carboxamide group, the potential for hydrolysis under acidic or basic conditions should be considered for **2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-aryl-1H-benzimidazole-4-carboxamide derivatives are outlined below.

### Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide

A general and efficient method for the synthesis of 2-aryl benzimidazoles involves the condensation of 1,2-phenylenediamine derivatives with arylidene malononitrile in an aqueous

medium or under solvent-free conditions.[12] An alternative one-pot, two-step protocol for the preparation of 2-aryl-benzimidazole-3-oxide derivatives utilizes microwave heating.[13]

A General Procedure:

- **Reaction Setup:** In a round-bottom flask, combine a 1,2-phenylenediamine derivative bearing a 4-carboxamide group with an equimolar amount of 4-hydroxybenzaldehyde.
- **Solvent and Catalyst:** The reaction can be carried out in a suitable solvent such as ethanol, and in the presence of a catalyst like ammonium chloride.[14]
- **Reaction Conditions:** The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure **2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide**. [12]

## Characterization

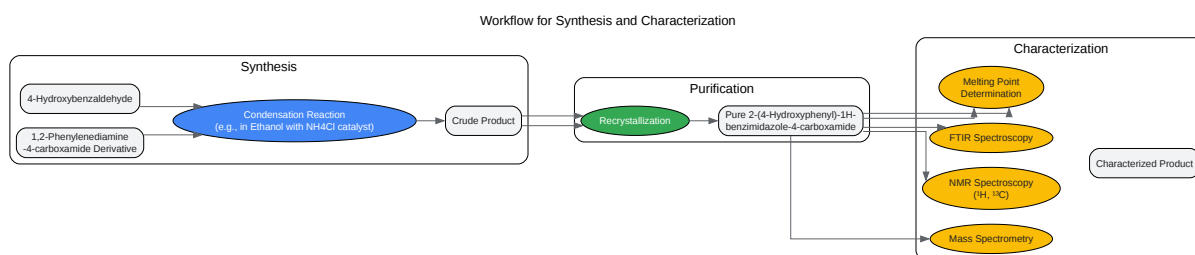
The synthesized compound can be characterized using standard analytical techniques:

- **Melting Point:** Determined using a capillary melting point apparatus.
- **Spectroscopic Analysis:**
  - **FTIR:** To identify characteristic functional group vibrations (e.g., N-H, C=O, O-H).
  - **<sup>1</sup>H NMR and <sup>13</sup>C NMR:** To confirm the chemical structure and purity of the compound.
  - **Mass Spectrometry:** To determine the molecular weight and fragmentation pattern.

## Visualizations

### Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aryl-1H-benzimidazole-4-carboxamide derivative.

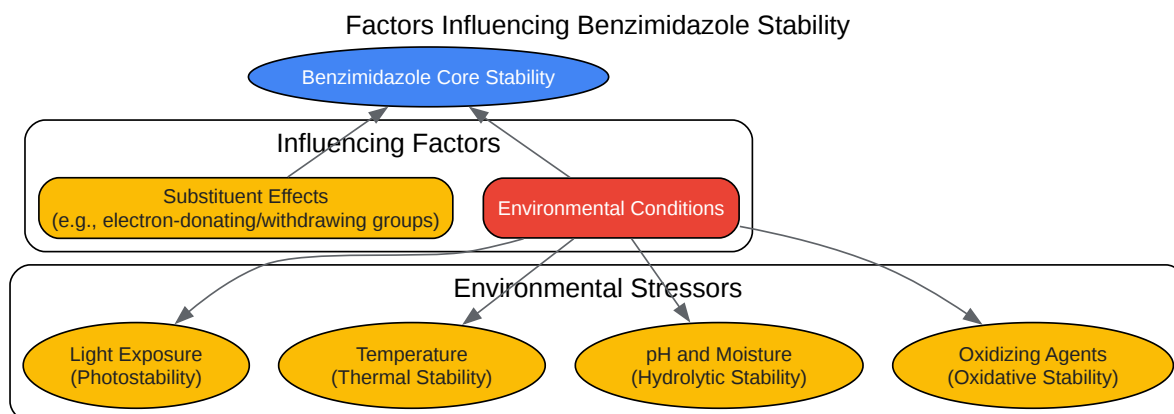


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Caption: Synthesis and Characterization Workflow.

## Factors Influencing Benzimidazole Stability

This diagram illustrates the key factors that can influence the chemical stability of benzimidazole derivatives.



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Caption: Factors Affecting Benzimidazole Stability.

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